

# physical and chemical properties of 4-Bromo-3-chlorobenzonitrile

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## Compound of Interest

Compound Name: *4-Bromo-3-chlorobenzonitrile*

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An In-depth Technical Guide to **4-Bromo-3-chlorobenzonitrile**

## Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **4-Bromo-3-chlorobenzonitrile**. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details experimental protocols for its synthesis, presents its key characteristics in a structured format, and illustrates its chemical reactivity through diagrams. **4-Bromo-3-chlorobenzonitrile** is a versatile halogenated aromatic nitrile that serves as a critical synthetic intermediate in the development of complex molecular architectures.<sup>[1]</sup>

## Core Physical and Chemical Properties

**4-Bromo-3-chlorobenzonitrile** is an aromatic compound with the molecular formula C<sub>7</sub>H<sub>3</sub>BrC<sub>1</sub>N.<sup>[2]</sup> It appears as a white to almost white crystalline powder.<sup>[2]</sup> Its structure is characterized by a benzene ring substituted with a bromine atom at the para position and a chlorine atom at the meta position relative to the nitrile group.<sup>[2]</sup>

Property	Value	Source
CAS Number	57418-97-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C7H3BrCIN	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	216.46 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	67-68°C	<a href="#">[2]</a>
Boiling Point	142-143°C (at reduced pressure)	<a href="#">[2]</a>
Appearance	White to almost white crystalline powder	<a href="#">[2]</a>
Purity	≥97%	<a href="#">[3]</a>
Solubility	Soluble in methanol	<a href="#">[2]</a>
Storage	Room temperature	<a href="#">[3]</a>

## Experimental Protocols: Synthesis Methodologies

The synthesis of **4-Bromo-3-chlorobenzonitrile** can be achieved through several methods. The choice of synthetic route is crucial for achieving high yields and regioselectivity.

### Direct Bromination of 3-chlorobenzonitrile

A common and well-documented method involves the direct bromination of 3-chlorobenzonitrile.[\[1\]](#) This electrophilic aromatic substitution reaction is governed by the directing effects of the existing substituents on the benzene ring. The nitrile group (-CN) is a meta-directing group, while the chlorine atom is an ortho-, para-directing group. The interplay of these effects favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group, yielding the desired product.[\[1\]](#)

#### Protocol:

- The starting material, 3-chlorobenzonitrile, is dissolved in a suitable solvent.
- A Lewis acid catalyst, such as iron(III) bromide (FeBr<sub>3</sub>), is introduced.[\[1\]](#)

- Molecular bromine ( $\text{Br}_2$ ) is added as the brominating agent.[\[1\]](#)
- The reaction is typically carried out at room temperature over several hours.
- Upon completion, the reaction mixture is worked up to isolate and purify the **4-Bromo-3-chlorobenzonitrile** product.

## Ammoxidation of 4-Bromo-3-chlorotoluene

Ammoxidation presents a direct and high-yield method for synthesizing halogenated benzonitriles from their corresponding toluene precursors.[\[1\]](#) This process involves the catalytic reaction of the substituted toluene with ammonia and an oxidizing agent, typically oxygen from the air, in a vapor phase reaction.[\[1\]](#)

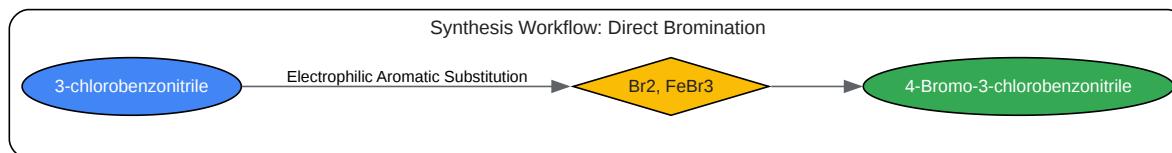
Protocol:

- 4-Bromo-3-chlorotoluene is vaporized.
- The vapor is mixed with ammonia and air (as the source of oxygen).
- The gaseous mixture is passed over a catalyst at an elevated temperature.
- The resulting products are cooled and separated to yield **4-Bromo-3-chlorobenzonitrile**.

## Other Synthetic Routes

Other reported methods for the synthesis of **4-Bromo-3-chlorobenzonitrile** include:

- Nitration followed by Halogenation: This multi-step process begins with the nitration of chlorobenzene, followed by reduction and subsequent halogenation.[\[2\]](#)
- Reactions with Cyanide Sources: Appropriate di-halogenated benzenes can be reacted with a cyanide source, such as sodium cyanide, under aqueous conditions to yield the final product.[\[2\]](#)



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Caption: A simplified workflow for the synthesis of **4-Bromo-3-chlorobenzonitrile** via direct bromination.

## Reactivity and Chemical Transformations

The chemical reactivity of **4-Bromo-3-chlorobenzonitrile** is primarily influenced by its halogen substituents and the nitrile group.<sup>[2]</sup> The electron-withdrawing nature of the nitrile group renders the aromatic ring electron-deficient, which facilitates certain types of reactions.<sup>[1]</sup>

### Nucleophilic Aromatic Substitution (SNAr)

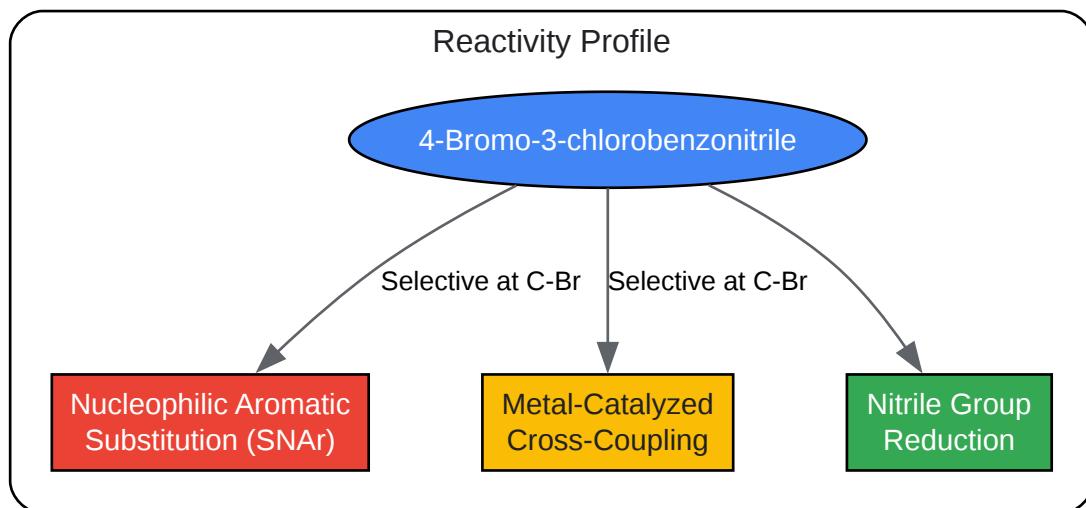
The electron-deficient benzonitrile ring is susceptible to nucleophilic aromatic substitution reactions, where a nucleophile can replace one of the halogen atoms.<sup>[1]</sup> The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in these reactions. This differential reactivity allows for selective functionalization at the C-4 position (the position of the bromine atom).<sup>[1]</sup> For instance, reaction with amines, alkoxides, or thiolates can lead to the formation of 4-amino-3-chlorobenzonitrile, 3-chloro-4-methoxybenzonitrile, or 3-chloro-4-(phenylthio)benzonitrile, respectively.<sup>[1]</sup>

### Metal-Catalyzed Cross-Coupling Reactions

**4-Bromo-3-chlorobenzonitrile** is an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions.<sup>[1][2]</sup> Similar to SNAr reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective transformations at the C-4 position.<sup>[1]</sup> This enables the precise construction of more complex molecular structures by forming new carbon-carbon or carbon-heteroatom bonds.<sup>[1]</sup>

## Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine (benzylamine derivative) or an aldehyde using appropriate reducing agents.[\[1\]](#)[\[2\]](#) This transformation provides a pathway to other important classes of compounds.



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Caption: Key chemical transformations of **4-Bromo-3-chlorobenzonitrile**.

## Applications in Scientific Research

**4-Bromo-3-chlorobenzonitrile** serves as a crucial building block in organic synthesis.[\[2\]](#) Its applications are found in:

- Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds.[\[2\]](#)
- Pesticides: Derivatives of this compound are employed in the development of synthetic pesticides.[\[2\]](#)
- Medicinal Chemistry and Materials Science: The differential reactivity of its two halogen substituents allows for selective, sequential functionalization, which is highly valuable in the construction of complex molecules with desired biological or physical properties.[\[1\]](#)

- Protein Degrader Building Blocks: It is classified within the product family of protein degrader building blocks.[3]

## Safety and Handling

**4-Bromo-3-chlorobenzonitrile** is considered harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin and serious eye irritation.[4]

### First Aid Measures:

- Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]
- Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[5]
- Inhalation: Move the individual to fresh air.[5]
- Ingestion: Wash out the mouth with plenty of water for at least 15 minutes.[5] In all cases of exposure, seek medical attention if irritation or symptoms persist.[5]

### Handling and Storage:

- This product should be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[5]
- Use in a chemical fume hood is recommended.[5]
- Wear appropriate personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles.[5]
- Store in a cool, well-ventilated area in a tightly closed container.[6]

### Fire Fighting Measures:

- In case of a fire, use dry powder or carbon dioxide extinguishers.[5]
- Protective clothing and a self-contained breathing apparatus should be worn.[5]

- Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[5]

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